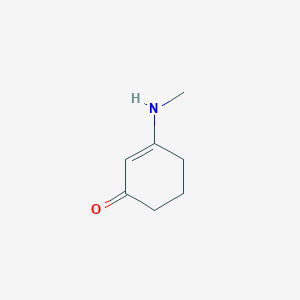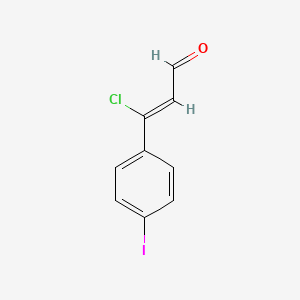
beta-Chloro-p-iodocinnamaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Chloro-p-iodocinnamaldehyde: is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of both chlorine and iodine substituents on the aromatic ring, specifically at the beta and para positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloro-p-iodocinnamaldehyde typically involves the halogenation of cinnamaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction where cinnamaldehyde is treated with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the chlorination of cinnamaldehyde followed by iodination. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Chloro-p-iodocinnamaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products Formed:
Oxidation: Beta-Chloro-p-iodobenzoic acid.
Reduction: Beta-Chloro-p-iodocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Beta-Chloro-p-iodocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of beta-Chloro-p-iodocinnamaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The presence of halogen atoms enhances the compound’s reactivity and ability to form stable complexes with target molecules.
Comparación Con Compuestos Similares
- Beta-Chloro-p-bromocinnamaldehyde
- Beta-Chloro-p-fluorocinnamaldehyde
- Beta-Chloro-p-methylcinnamaldehyde
Comparison: Beta-Chloro-p-iodocinnamaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties compared to other halogenated cinnamaldehydes. The iodine atom, being larger and more polarizable, enhances the compound’s reactivity and ability to participate in various chemical reactions. This makes this compound a valuable compound in synthetic chemistry and other applications.
Propiedades
Número CAS |
55404-82-5 |
|---|---|
Fórmula molecular |
C9H6ClIO |
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
(Z)-3-chloro-3-(4-iodophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClIO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H/b9-5- |
Clave InChI |
DTYZDNZSCHLPHY-UITAMQMPSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=C/C=O)/Cl)I |
SMILES canónico |
C1=CC(=CC=C1C(=CC=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


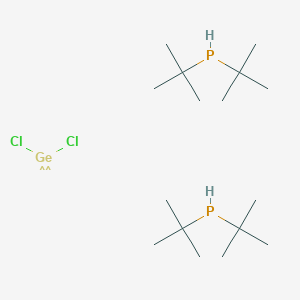

![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
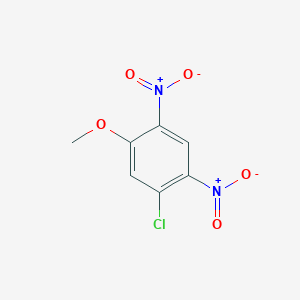
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
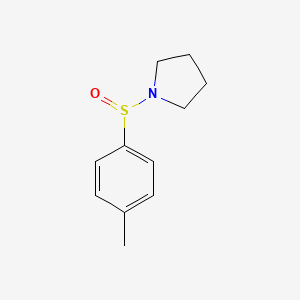
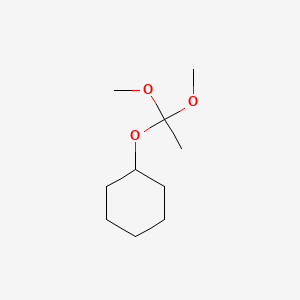


![4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate](/img/structure/B14631756.png)
